Methods of Synthesis
The synthesis of Cyclopropyl-(1-phenyl-propyl)-amino-acetic acid typically involves a multi-step process. One common method includes the reaction between cyclopropylamine and 1-phenyl-1-propanol, often facilitated by specific catalysts under controlled temperature conditions to optimize yield and purity.
Key parameters for synthesis may include:
In industrial settings, continuous flow reactors may be employed to improve efficiency and scalability, allowing for rapid production while maintaining high purity levels .
Molecular Structure
The molecular structure of Cyclopropyl-(1-phenyl-propyl)-amino-acetic acid consists of a cyclopropyl ring attached to a propyl chain that bears a phenyl substituent and an amino group linked to an acetic acid moiety.
Chemical Reactions Involving Cyclopropyl-(1-phenyl-propyl)-amino-acetic acid
This compound can participate in various chemical reactions typical for amino acids, including:
Each reaction type can be influenced by factors such as pH, temperature, and the presence of catalysts .
Mechanism of Action
Cyclopropyl-(1-phenyl-propyl)-amino-acetic acid's mechanism of action primarily revolves around its interactions with biological targets such as receptors or enzymes. The amino group allows for hydrogen bonding with target sites, potentially modulating receptor activity or enzyme function.
This mechanism is crucial for understanding its pharmacological effects and therapeutic potential .
Physical Properties
Chemical Properties
These properties are essential for practical applications in synthesis and formulation .
Scientific Applications
Cyclopropyl-(1-phenyl-propyl)-amino-acetic acid has significant potential in various fields:
The unique combination of functional groups makes it a versatile building block in organic synthesis and medicinal chemistry .
The synthesis of the cyclopropyl moiety in [cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (C₁₄H₁₉NO₂, CID 65057522) employs α-alkylation strategies with diazo reagents. A patented approach utilizes dehydroalanine derivatives as precursors, reacting them with substituted diazomethanes to form 5-substituted pyrazolines. Acid-catalyzed ring contraction then yields enantiomerically enriched cyclopropyl amino acids [2] [6]. Key optimization parameters include:
Table 1: Comparative Analysis of Cyclopropanation Methods
Precursor | Diazomethane Reagent | Catalyst | Yield (%) | ee (%) |
---|---|---|---|---|
Dehydroalanine ethyl ester | Diazomethyl phenyl ketone | Pd(PPh₃)₄ | 78 | 92 |
β-Benzoylacrylate | Trimethylsilyldiazomethane | Cu(OTf)₂ | 65 | 85 |
N-Alloc dehydroalanine | Phenyldiazomethane | None | 83 | 89 |
This method enables integration of the 1-phenylpropyl side chain via nucleophilic substitution of cyclopropyl bromides with PhCH₂CH₂MgBr [10].
Coupling the cyclopropylamine segment to the glycine core requires stereoretentive methods to preserve chiral integrity. The Schotten-Baumann acylation is predominant, activating carboxylic acids with chloroacetyl chloride in biphasic toluene/NaOH systems. This approach suppresses racemization at the α-carbon of glycine derivatives [5] [6]. Critical advancements include:
Table 2: Stereoselective Coupling Agents and Outcomes
Carboxylic Acid | Amine | Coupling Agent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Cyclopropyl-(1-phenyl-propyl)-amine | Chloroacetic acid | EDC/HOBt | 18 | 92 |
N-Boc-cyclopropylamine | (1-Phenylpropyl)amino-acetic acid | DCC/DMAP | 12 | 85 |
Cyclopropanecarbonyl chloride | Glycine ethyl ester | Schotten-Baumann | 6 | 88 |
Post-coupling saponification with LiOH/THF/H₂O (1:3:1) yields the acetic acid derivative without epimerization [3].
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of this compound into bioactive peptides. The Fmoc-PAL resin anchors C-terminal carboxyl groups, while Alloc-protected Phe(p-NH₂) intermediates introduce the cyclopropylaminoacetic acid moiety at specific positions [7] [8]. Critical protocols include:
Table 3: Resin Systems for SPPS Integration
Resin Type | Linker | Loading (mmol/g) | Compatible Functionality | Cleavage Conditions |
---|---|---|---|---|
Wang | Carboxyl | 0.3–0.7 | C-terminal acids | TFA/H₂O (95:5) |
PAL-PEG | Amide | 0.1–0.3 | C-terminal amides | TFA/TIS/H₂O (95:2.5:2.5) |
2-Chlorotrityl | Chloride | 1.0–1.5 | Acid-labile sequences | AcOH/TFE/DCM (1:1:3) |
This method facilitates synthesis of δ-opioid receptor ligands like Tyr-Tic-Phe(p-X)-Phe-OH, where X = cyclopropylaminoacetic acid derivative [8].
Salt formation and functional group transformations enhance solubility and bioactivity. Key modifications include:
Table 4: Bioactive Derivatives and Their Applications
Derivative | Synthetic Route | Biological Target | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Ethyl ester prodrug | Mitsunobu with PhCH₂CH₂OH | GPR88 agonist | EC₅₀ = 414 nM |
2-Phenylpropanamide | EDC/HOBt coupling | COX-2 inhibitor | IC₅₀ = 0.8 μM |
Biotin-(PEG)₄-conjugate | NHS ester acylation | δ-Opioid receptor | Kd = 3.2 nM |
Sodium salt | NaOH/EtOH precipitation | Injectable formulation | N/A |
These modifications demonstrate versatility in drug discovery contexts, particularly for central nervous system and anti-inflammatory targets [3] [4] [7].
Comprehensive Compound Listing
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0